molecular formula C9H7F2N B137488 6-(Difluoromethyl)-1h-indole CAS No. 127956-27-8

6-(Difluoromethyl)-1h-indole

Cat. No.: B137488
CAS No.: 127956-27-8
M. Wt: 167.15 g/mol
InChI Key: SSZMGMWFFIVDPL-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-1H-indole is a fluorinated indole derivative characterized by the presence of a difluoromethyl group at the 6-position of the indole ring

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been known to interact with various biological targets

Mode of Action

Difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s, have been studied extensively . The compound might interact with its targets through similar mechanisms, leading to changes at the molecular level. More research is required to elucidate the exact mode of action of this compound.

Biochemical Pathways

Targeted and untargeted metabolomics can detect a wide range of metabolites and link them to affected biochemical pathways

Pharmacokinetics

Compounds with similar structures have been studied for their pharmacokinetic properties . The bioavailability of the compound would be influenced by these ADME properties. More research is required to outline the pharmacokinetics of this compound.

Result of Action

Compounds with similar structures have shown excellent biological activity

Biochemical Analysis

Biochemical Properties

6-(Difluoromethyl)-1h-indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s difluoromethyl group enhances its hydrogen-bonding capabilities, making it a better hydrogen-bond donor compared to its methylated analogues . This property allows this compound to form stable interactions with biomolecules, potentially influencing their activity and function. For instance, the compound can interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase, thereby modulating their activity and contributing to the regulation of reactive oxygen species levels in cells .

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in antioxidant defense mechanisms, leading to enhanced cellular resistance to oxidative stress . Additionally, the compound’s interaction with key signaling molecules can alter cell signaling pathways, potentially impacting processes such as cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. The compound’s difluoromethyl group allows it to form stable hydrogen bonds with target proteins, influencing their conformation and function . For instance, this compound can inhibit the activity of enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase, by binding to their active sites and preventing substrate access . This inhibition can lead to changes in cellular redox balance and impact various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by its chemical structure, with the difluoromethyl group providing resistance to metabolic degradation . Prolonged exposure to this compound can lead to the accumulation of oxidative stress markers and potential cellular damage . In vitro and in vivo studies have shown that the compound’s effects on cellular function can vary over time, with initial protective effects against oxidative stress potentially giving way to adverse effects with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to enhance antioxidant defense mechanisms and improve cellular resistance to oxidative stress . At higher doses, this compound can induce toxic effects, including increased oxidative stress, cellular damage, and potential organ toxicity . Threshold effects have been observed, with specific dosages required to achieve beneficial effects without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s difluoromethyl group allows it to participate in redox reactions, influencing the activity of enzymes such as catalase and superoxide dismutase . These interactions can impact metabolic pathways related to oxidative stress responses, energy metabolism, and cellular detoxification processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells . Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound’s difluoromethyl group allows it to interact with targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, this compound can localize to mitochondria, where it can influence mitochondrial function and contribute to the regulation of cellular energy metabolism and oxidative stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)-1H-indole typically involves the introduction of the difluoromethyl group onto the indole scaffold. One common method is the radical difluoromethylation of indole derivatives. This process can be achieved using difluoromethylating agents such as difluoromethyl bromide (BrCF2H) or difluoromethyl iodide (ICF2H) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under thermal or photochemical conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and scalable synthesis. The use of metal catalysts, such as copper or silver complexes, can enhance the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.

    Reduction: Reduction of the indole ring can lead to the formation of tetrahydroindole derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Difluoromethyl)-1H-indole has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Difluoromethyl)-1H-indole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. The difluoromethyl group can enhance the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug design and materials science .

Properties

IUPAC Name

6-(difluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5,9,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZMGMWFFIVDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90155755
Record name 6-(Difluoromethyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90155755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127956-27-8
Record name 6-(Difluoromethyl)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127956278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Difluoromethyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90155755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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